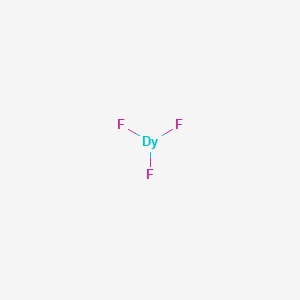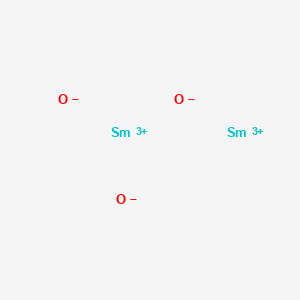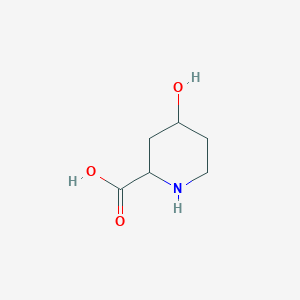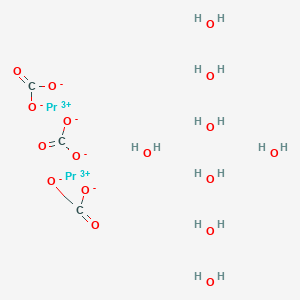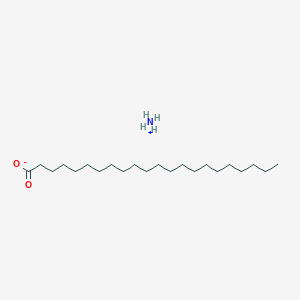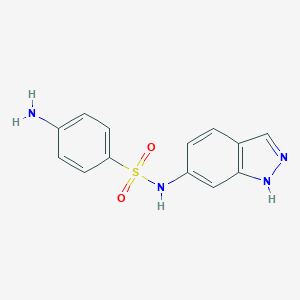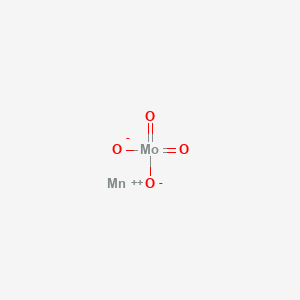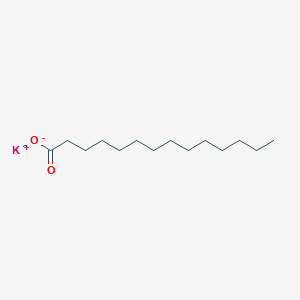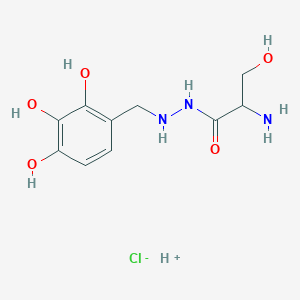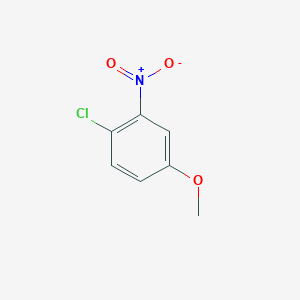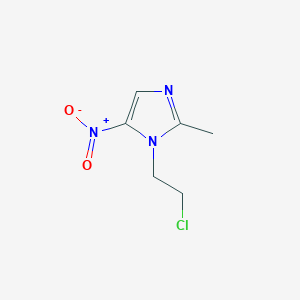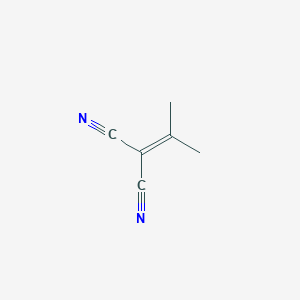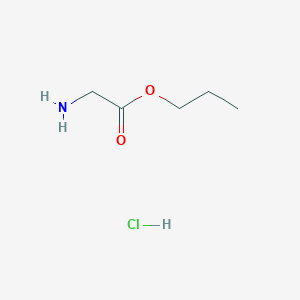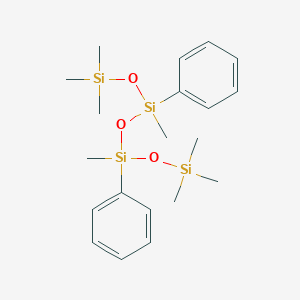
3,5-Diphenyloctamethyltetrasiloxane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Diphenyloctamethyltetrasiloxane involves various methods, including condensation reactions and hydrolytic condensation. For example, eight-membered cyclic borasiloxanes have been synthesized via the reaction of diphenylsilanediol with aryl boronic acid through a condensation reaction, showcasing the versatile synthetic approaches possible within this chemical family (Gopalakrishnan et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-Dimethoxy-1,3-tetraphenyldisiloxanes, has been confirmed through methods like IR and NMR spectroscopy and X-ray diffraction. These techniques provide detailed insights into the spatial arrangement of atoms and the electronic environment within molecules (Soldatenko et al., 2019).
Chemical Reactions and Properties
Organosilicon compounds participate in various chemical reactions, leading to the formation of structurally complex and functionally diverse products. For instance, the reaction of diphenylphosphanylacetylene with RB(C6F5)2 reagents demonstrates a sequence of synergistic frustrated Lewis pair addition reactions, highlighting the rich reactivity of silicon-based systems (Yu et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal behavior and solid-state fluorescence of borasiloxanes, indicate that these compounds exhibit significant stability and interesting photophysical characteristics, which are crucial for applications in materials science. For example, certain borasiloxanes are thermally stable up to 230 °C and exhibit strong solid-state fluorescence, underlining the potential for their use in optoelectronic devices (Gopalakrishnan et al., 2016).
Chemical Properties Analysis
The chemical properties of organosilicon compounds, such as their reactivity towards oxidation and their ability to form complex structures, are of significant interest. The oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane showcases the complex reaction pathways and the formation of various oxidized products, highlighting the diverse chemical behavior of silicon-containing compounds (Ishii et al., 1992).
Applications De Recherche Scientifique
Study of Cyclic Borasiloxanes : Research conducted by Gopalakrishnan et al. (2016) focused on synthesizing eight-membered cyclic borasiloxanes. These compounds, similar in structure to tetrasiloxanes, exhibited strong solid-state fluorescence and thermal stability, making them potentially useful in materials science and fluorescence applications (Gopalakrishnan et al., 2016).
Polybrominated Diphenyl Ethers in Occupational Environments : Sjödin et al. (1999) investigated the exposure of workers to polybrominated diphenyl ethers (PBDEs), which, like tetrasiloxanes, are used in polymers. This study provides insights into environmental and health aspects related to the use of such compounds in industrial settings (Sjödin et al., 1999).
Hexameric Organotincarboxylates : Prabusankar and Murugavel (2004) researched hexameric organotincarboxylates, which share some structural similarities with tetrasiloxanes. These studies are important for understanding the molecular structures and potential applications in catalysis or material science (Prabusankar & Murugavel, 2004).
Adsorption of 4H-1,2,4-Triazole Derivatives : Bentiss et al. (2007) examined the use of triazole derivatives for corrosion protection of steel, which can be relevant to the applications of siloxanes in protective coatings (Bentiss et al., 2007).
Safety And Hazards
3,5-Diphenyloctamethyltetrasiloxane may cause irritation to the respiratory tract, skin, and eyes upon exposure . In case of contact, it is advised to wash with plenty of soap and water, remove to fresh air and keep at rest, and seek medical advice if feeling unwell . It is also noted that irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame .
Propriétés
IUPAC Name |
trimethyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si4/c1-24(2,3)21-26(7,19-15-11-9-12-16-19)23-27(8,22-25(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUHXDZUINGBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927779 | |
| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenyloctamethyltetrasiloxane | |
CAS RN |
13270-97-8 | |
| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-diphenyltetrasiloxanato(5-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



